molecular formula C9H13NO4 B1402938 (2,3,6-Trimethoxypyridin-4-yl)methanol CAS No. 1383788-24-6

(2,3,6-Trimethoxypyridin-4-yl)methanol

Cat. No. B1402938
CAS RN: 1383788-24-6
M. Wt: 199.2 g/mol
InChI Key: LAYHLBIUZFTQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,3,6-Trimethoxypyridin-4-yl)methanol” is a chemical compound with the empirical formula C9H13NO4 and a molecular weight of 199.20 . It is a heterocyclic building block . The compound is in solid form .


Molecular Structure Analysis

The SMILES string of “this compound” is COc1cc(CO)c(OC)c(OC)n1 . The InChI is 1S/C9H13NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4,11H,5H2,1-3H3 .

Scientific Research Applications

Catalytic Applications

  • Nickel Complex Synthesis for Ethylene Oligomerization :
    • (Kermagoret & Braunstein, 2008) discussed the synthesis of nickel complexes with bidentate N,O-type ligands, showing their application in catalyzing ethylene oligomerization. These complexes include structures similar to (2,3,6-Trimethoxypyridin-4-yl)methanol.

Pharmaceutical and Chemical Synthesis

  • Bohlmann-Rahtz Heteroannulation Reactions :
    • The synthesis of dimethyl sulfomycinamate through a multistep process involving similar pyridine compounds was detailed by (Bagley et al., 2005). This process is significant for producing specific antibiotic compounds.

Hydrogen Bonding Studies

  • Investigations in Binary Mixtures :
    • Research by (Marczak, Heintz, & Bucek, 2004) explored the hydrogen bonding in mixtures containing pyridine and its derivatives, providing insights into the molecular interactions of similar compounds in solvents like methanol.

Asymmetric Synthesis

  • Synthesis of (1,3‐Butadien‐2‐yl)methanols :
    • (Durán-Galván & Connell, 2010) developed a method for the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, a process potentially relevant to the synthesis of compounds structurally related to this compound.

Coordination Chemistry

  • Iron(II) Complexes with Pyridine Ligands :
    • Research into Iron(II) complexes with pyridine ligands, including those similar to this compound, was conducted by (Bourosh et al., 2018), focusing on the synthesis, structure, and physicochemical properties of these complexes.

Crystallography and Molecular Structure

  • Crystal Structure of Pyridine Derivatives :
    • The study of the crystal structure of pyridine derivatives, including compounds akin to this compound, was undertaken by (Percino, Chapela, & Rodríguez-Barbarín, 2005), highlighting the significance of intramolecular hydrogen bonds in stabilizing these structures.

Miscellaneous Applications

  • Metal–Organic Frameworks for Selective Sorption :

    • (Huang et al., 2012) explored the creation of a microporous metal–organic framework using a structure related to this compound, demonstrating its potential in selective sorption applications.
  • Biocatalytic Synthesis in Microreaction Systems :

    • The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system was investigated by (Chen et al., 2021), revealing the efficiency of this approach in green and economic synthesis.

Safety and Hazards

“(2,3,6-Trimethoxypyridin-4-yl)methanol” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The signal word is “Warning” and the hazard statement is H302 . It is also classified as WGK 3 .

properties

IUPAC Name

(2,3,6-trimethoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYHLBIUZFTQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1)CO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3,6-Trimethoxypyridin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2,3,6-Trimethoxypyridin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2,3,6-Trimethoxypyridin-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2,3,6-Trimethoxypyridin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2,3,6-Trimethoxypyridin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2,3,6-Trimethoxypyridin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.